6-Benzylpyrimidine-4-carbonitrile
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Overview
Description
6-Benzylpyrimidine-4-carbonitrile is an organic compound characterized by a pyrimidine ring substituted with a benzyl group at the 6-position and a cyano group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzylpyrimidine-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Nucleophilic Substitution: A nucleophilic substitution reaction is carried out where a benzyl group is introduced at the 6-position of the pyrimidine ring. This can be achieved using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of Cyano Group: The cyano group is introduced at the 4-position through a reaction with cyanogen bromide or similar reagents under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine group.
Substitution: The compound can participate in various substitution reactions, where the benzyl or cyano groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Pyrimidine carboxylic acids.
Reduction: Amino derivatives of pyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 6-Benzylpyrimidine-4-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of anticancer agents. It has been studied for its ability to inhibit certain enzymes and receptors involved in cancer cell proliferation .
Industry: In the material science industry, this compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6-Benzylpyrimidine-4-carbonitrile exerts its effects, particularly in biological systems, involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit tyrosine kinases, which are crucial for the signaling pathways that regulate cell division and survival. By binding to the active site of these enzymes, the compound can block their activity, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
6-Phenylpyrimidine-4-carbonitrile: Similar structure but with a phenyl group instead of a benzyl group.
4-Cyano-6-methylpyrimidine: Contains a methyl group at the 6-position instead of a benzyl group.
Uniqueness: 6-Benzylpyrimidine-4-carbonitrile is unique due to the presence of both a benzyl and a cyano group, which confer distinct reactivity and potential biological activity. The benzyl group can enhance lipophilicity and membrane permeability, while the cyano group can participate in various chemical transformations, making this compound versatile for synthetic applications.
Properties
Molecular Formula |
C12H9N3 |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
6-benzylpyrimidine-4-carbonitrile |
InChI |
InChI=1S/C12H9N3/c13-8-12-7-11(14-9-15-12)6-10-4-2-1-3-5-10/h1-5,7,9H,6H2 |
InChI Key |
FVBISOVKTHIVRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NC=N2)C#N |
Origin of Product |
United States |
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